Desmethyl-ER176

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Desmethyl-ER176 is a precursor for the synthesis of the PET tracer [11C]ER176 . [11C]ER176 is a next-generation PET radioligand used for imaging the 18 kDa translocator protein (TSPO), a biomarker for neuroinflammation . It has adequate sensitivity to robustly image all three affinity genotypes in the human brain .

Synthesis Analysis

The synthesis of [11C]ER176 involves the rapid conversion of cyclotron-produced [11C]carbon dioxide into [11C]iodomethane . This is then used to treat N-desmethyl-ER176 in the presence of a base (tBuOK) at room temperature for 5 minutes . The radiosynthesis process is reliable and takes approximately 50 minutes .Molecular Structure Analysis

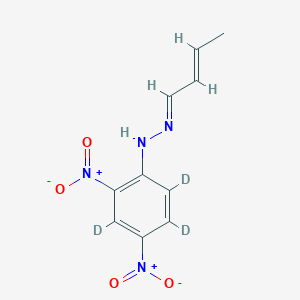

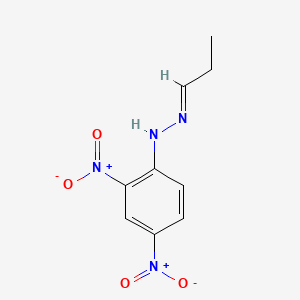

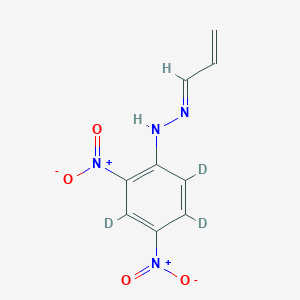

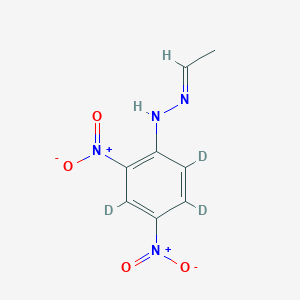

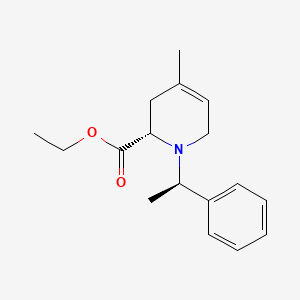

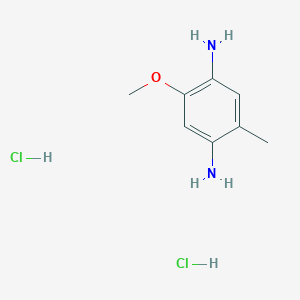

The molecular structure of this compound is C19H18ClN3O . It has an exact mass of 339.11 and a molecular weight of 339.823 .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of [11C]ER176 is the treatment of N-desmethyl-ER176 with [11C]iodomethane in the presence of a base (tBuOK) at room temperature . This reaction is part of the process of producing the radiotracer for PET imaging .Physical and Chemical Properties Analysis

This compound is a small drug-like molecule . It is used in the synthesis of [11C]ER176, a radiotracer labeled with carbon-11, which is short-lived and an almost pure positron emitter .Applications De Recherche Scientifique

Radiotracer Development and PET Imaging

Desmethyl-ER176 plays a crucial role in the development of radiotracers, particularly for positron emission tomography (PET) imaging. For instance, [11C]ER176, derived from N-desmethyl-ER176, has been used in PET imaging to study the translocator protein 18 kDa (TSPO), a biomarker for neuroinflammation. This application is significant in biomedical research, especially for imaging brain inflammation and other related pathologies (Hong et al., 2021). Moreover, studies have evaluated various analogs of ER176, including derivatives of N-desmethyl-ER176, to improve the imaging of TSPO in the human brain (Lee et al., 2022).

Neuroinflammation Research

This compound's derivatives have been compared with other PET ligands for their effectiveness in quantifying TSPO in the human brain. Such comparisons are vital in advancing our understanding of neuroinflammation and its implications in various neurological disorders. For instance, a study comparing 11C-PBR28 and 11C-ER176 highlighted the superior stability and binding potential of 11C-ER176, which can be beneficial for clinical studies involving neuroinflammation (Zanotti-Fregonara et al., 2019).

Radiochemical Synthesis

Research into the radiochemical synthesis of [11C]ER176 has been conducted to improve the efficiency and reliability of this process. This research is crucial for the production of high-quality radiotracers for PET imaging. One such study investigated alternative strategies for the synthesis, purification, and formulation of [11C]ER176, aiming to enhance its application in imaging neuroinflammation (Mixdorf et al., 2021).

Mécanisme D'action

Desmethyl-ER176, as a precursor to [11C]ER176, plays a crucial role in PET imaging of the 18 kDa translocator protein (TSPO) . TSPO is a recognized biomarker of central and peripheral inflammation . Therefore, imaging with [11C]ER176 can help in the study of pathophysiology, disease staging, and diagnosis .

Orientations Futures

The future directions for Desmethyl-ER176 are likely to be tied to the development of PET radiotracers. As a precursor to [11C]ER176, improvements in the synthesis, safety, and efficacy of [11C]ER176 could impact the use of this compound . Additionally, the use of this compound in the development of new radiotracers for imaging other biochemical processes and molecular targets could be a potential future direction .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Desmethyl-ER176 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,4-dichloro-5-nitropyrimidine", "Sodium hydride", "Dimethylformamide", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 4-bromo-2-fluoroaniline is reacted with 2,4-dichloro-5-nitropyrimidine in the presence of sodium hydride and dimethylformamide to form the intermediate product.", "Step 2: The intermediate product is then reduced using sodium hydride and methanol to form the corresponding amine.", "Step 3: The amine is then treated with hydrochloric acid to form the hydrochloride salt.", "Step 4: The hydrochloride salt is then treated with sodium hydroxide to form the free base.", "Step 5: The free base is extracted using ethyl acetate and washed with water to obtain the final product, Desmethyl-ER176." ] } | |

Numéro CAS |

1373887-55-8 |

Formule moléculaire |

C19H18ClN3O |

Poids moléculaire |

339.82 |

Pureté |

>98% |

Synonymes |

4-(2-Chlorophenyl)-N-((1R)-1-methylpropanyl)-2-quinazolinecarboxamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,7R)-3-hydroxy-11-(trideuteriomethoxy)-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B1147568.png)